molecular formula C9H10N2OS B1273437 N-(2-amino-2-thioxoethyl)benzamide CAS No. 55443-42-0

N-(2-amino-2-thioxoethyl)benzamide

Cat. No.: B1273437
CAS No.: 55443-42-0
M. Wt: 194.26 g/mol
InChI Key: JGQSPWXCUZDDHM-UHFFFAOYSA-N
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Description

N-(2-amino-2-thioxoethyl)benzamide: is an organic compound with the molecular formula C9H10N2OS It is a benzamide derivative that contains an amino and thioxo group attached to an ethyl chain

Scientific Research Applications

N-(2-amino-2-thioxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

Sigma-Aldrich provides “N-(2-amino-2-thioxoethyl)benzamide” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-thioxoethyl)benzamide typically involves the reaction of benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-thioxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as or can be used under mild conditions.

    Reduction: Reducing agents like or are commonly used.

    Substitution: Nucleophiles such as or can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-amino-2-thioxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)benzamide
  • N-(2-thioxoethyl)benzamide
  • N-(2-amino-2-oxoethyl)benzamide

Uniqueness

N-(2-amino-2-thioxoethyl)benzamide is unique due to the presence of both amino and thioxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-amino-2-sulfanylideneethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-8(13)6-11-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQSPWXCUZDDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393084
Record name N-(2-amino-2-thioxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55443-42-0
Record name NSC84257
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-amino-2-thioxoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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